1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde
Overview
Description
The compound “1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound . The 2,2,2-trifluoroethyl group is a common moiety in medicinal chemistry and materials science due to its unique properties .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, 2-trifluoroethyl-substituted benzofurans, has been synthesized under copper-catalyzed conditions .Scientific Research Applications
Synthetic Methodologies and Catalysis
1-(2,2,2-Trifluoroethyl)-1H-indole-3-carbaldehyde serves as a crucial intermediate in various synthetic methodologies, particularly in the formation of indole derivatives through catalyzed cycloisomerizations. For instance, gold-catalyzed cycloisomerizations of specific propynols to 1H-indole-2-carbaldehydes demonstrate the compound's utility in synthesizing structurally complex indoles efficiently (Kothandaraman et al., 2011). These methods are noted for their operational simplicity and high yield across a variety of substrates, highlighting the versatility and efficiency of utilizing this compound in synthetic organic chemistry.
Nanocatalysis and Green Chemistry Approaches
The compound's role extends to green chemistry, where it is used in the synthesis of knoevenagel condensed products via nanocatalysed routes. This approach emphasizes the environmental benefits, such as reduced reaction times and avoidance of solvent use, demonstrating the compound's contribution to sustainable chemical practices (Madan, 2020).
Analytical and Spectroscopic Studies
Analytical and spectroscopic studies of this compound have provided insights into its chemical behavior and potential applications. Spectroscopic analysis, including NMR and FT-IR, alongside computational methods, has been employed to understand its structural properties and reactivity. This research contributes to the broader knowledge of indole derivatives in various scientific fields, from material science to pharmaceutical development (Fatima et al., 2022).
Novel Heterocyclic Compound Synthesis
The versatility of this compound is further illustrated by its application in synthesizing new heterocyclic compounds. Research has shown its efficacy in reactions leading to the formation of novel triazolo(thiadiazepino)indoles, indicating its potential for creating bioactive molecules with possible pharmaceutical applications (Vikrishchuk et al., 2019).
Biological Studies and Potential Therapeutic Applications
Explorations into the biological activities of derivatives of this compound have identified its potential as a scaffold for developing tyrosinase inhibitors. Such studies are foundational for future research into the therapeutic applications of these compounds, particularly in areas such as dermatology and cancer treatment (Shimizu et al., 2003).
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)7-15-5-8(6-16)9-3-1-2-4-10(9)15/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJAYEDQUHOBCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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